

# An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | (Rac)-Modipafant |           |  |  |  |
| Cat. No.:            | B1677385         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Core Compound Information**

(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It belongs to the 1,4-dihydropyridine class of compounds.[2] As a racemic mixture, it has been investigated for its potential therapeutic applications in conditions where PAF is a key mediator, such as inflammation and viral infections like dengue fever.[1][3]

| Property            | Value                                                | Reference |
|---------------------|------------------------------------------------------|-----------|
| CAS Number          | 122956-68-7                                          |           |
| Molecular Formula   | C34H29CIN6O3                                         |           |
| Molecular Weight    | 605.09 g/mol                                         | _         |
| Synonyms            | UK-74,505                                            | [1]       |
| Mechanism of Action | Platelet-Activating Factor (PAF) Receptor Antagonist | [1]       |

#### **Quantitative Biological Activity**



**(Rac)-Modipafant** (UK-74,505) has demonstrated significant inhibitory activity against PAF-induced effects both in vitro and in vivo.

Table 1: In Vitro Activity of (Rac)-Modipafant (UK-74,505)

| Assay                                             | Species                 | IC50 (nM)   | Conditions             | Reference |
|---------------------------------------------------|-------------------------|-------------|------------------------|-----------|
| PAF-Induced Platelet Aggregation                  | Rabbit                  | 26.3 ± 0.88 | 0.25 min preincubation | [2]       |
| 1.12 ± 0.04                                       | 60 min<br>preincubation | [2]         |                        |           |
| [3H]PAF Binding                                   | Rabbit Platelets        | 14.7 ± 2.6  | No preincubation       | [2]       |
| Inhibition of<br>Ca2+ elevation<br>in neutrophils | Guinea Pig              | 1.0         | [4]                    |           |
| Inhibition of<br>Ca2+ elevation<br>in eosinophils | Guinea Pig              | 7.0         | [4]                    |           |

Table 2: In Vivo Activity of (Rac)-Modipafant (UK-74,505)



| Assay                                                                  | Species       | ED50                         | Route of<br>Administration | Reference |
|------------------------------------------------------------------------|---------------|------------------------------|----------------------------|-----------|
| Inhibition of PAF-<br>Induced<br>Hypotension                           | Rat           | 35 ± 5.8 μg/kg               | Intravenous                | [2]       |
| Inhibition of PAF-<br>Induced<br>Cutaneous<br>Vascular<br>Permeability | Guinea Pig    | 0.37 ± 0.08<br>mg/kg         | Oral                       | [2]       |
| Rat                                                                    | 280 ± 5 μg/kg | Oral                         | [5]                        |           |
| Inhibition of PAF-<br>Induced Lethality                                | Mouse         | 0.26 ± 0.03<br>mg/kg (at 2h) | Oral                       | [2]       |
| 1.33 ± 0.19<br>mg/kg (at 8h)                                           | Oral          | [2]                          |                            |           |

#### **Pharmacokinetic Profile**

Pharmacokinetic studies of Modipafant have been conducted in several species, including rats, dogs, and humans.

## **Table 3: Pharmacokinetic Parameters of Modipafant in Animals and Humans**



| Species | Dose           | Route | Tmax<br>(h) | t⅓ (h) | Bioavail<br>ability<br>(%) | Clearan<br>ce                             | Referen<br>ce |
|---------|----------------|-------|-------------|--------|----------------------------|-------------------------------------------|---------------|
| Rat     | 1-12<br>mg/kg  | Oral  | -           | 1-3    | 27-67                      | 5x<br>greater in<br>males                 | [1]           |
| Dog     | 1-12<br>mg/kg  | Oral  | -           | 1-3    | 27-67                      | Decrease<br>s with<br>increasin<br>g dose | [1]           |
| Human   | 12.5-150<br>mg | Oral  | ~1          | 1-3    | -                          | -                                         | [1]           |

## **Signaling Pathway**

**(Rac)-Modipafant** exerts its effect by blocking the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular signaling events.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Modipafant, a new PAF antagonist: pharmacokinetics and disposition in rat, dog and man PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UK-74,505, a novel and selective PAF antagonist, exhibits potent and long lasting activity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677385#rac-modipafant-cas-number-122956-68-7-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com